2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the amide bond: This step involves the reaction of 2-methylbenzoic acid with an appropriate amine to form 2-methylbenzamide.
Introduction of the tetrazole ring: The next step involves the cyclization of the intermediate with sodium azide and a suitable catalyst to form the tetrazole ring.
Final coupling: The final step involves coupling the tetrazole intermediate with 4-aminobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Materials Science: The stability and reactivity of the tetrazole ring make this compound useful in the development of advanced materials, including polymers and coatings.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: Its chemical properties make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, while the amide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(2-methylbenzamido)benzoic acid: This compound shares structural similarities but lacks the tetrazole ring, which may affect its reactivity and applications.
4-(2-methylbenzoylamino)-2-methylbenzoic acid: Another similar compound that differs in the position of the functional groups, leading to different chemical properties.
Uniqueness
The presence of the tetrazole ring in 2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide distinguishes it from other similar compounds. This ring imparts unique stability and reactivity, making the compound particularly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-[(2-methylbenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-10-4-2-3-5-13(10)16(24)18-11-6-8-12(9-7-11)22-20-15(14(17)23)19-21-22/h2-9H,1H3,(H2,17,23)(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRJLDDAJLDPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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